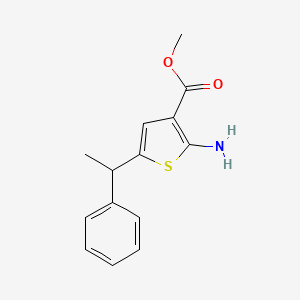

Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGJKAWEVKYTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(S2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393246 | |

| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-36-3 | |

| Record name | methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Foreword: The Strategic Importance of Substituted Thiophenes

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of chemical transformations have led to its incorporation into a wide range of biologically active molecules and functional materials. Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, the subject of this guide, represents a specific embodiment of this versatile heterocyclic system, holding potential as a key intermediate in the development of novel therapeutic agents and specialized organic compounds. This document provides an in-depth, experience-driven guide to its synthesis, grounded in established chemical principles and validated laboratory practices.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This multicomponent reaction, first reported by Karl Gewald in 1966, involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3] The elegance of the Gewald reaction lies in its convergence, allowing for the construction of the complex thiophene ring in a single synthetic operation from readily available starting materials.

Mechanistic Insights: A Stepwise Look at Thiophene Formation

The mechanism of the Gewald reaction is a well-elucidated sequence of classical organic transformations.[2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-phenyl-2-butanone) and the active methylene compound (methyl cyanoacetate).[2][4] The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the methyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, then undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This step forms a thiolate intermediate.

-

Intramolecular Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered iminothiophene ring. A subsequent tautomerization of the imine to the more stable enamine affords the final 2-aminothiophene product.

The overall reaction pathway is a testament to the efficiency of multicomponent reactions in rapidly building molecular complexity.

Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate: A Detailed Protocol

This section provides a detailed, step-by-step protocol for the synthesis of the title compound via the Gewald reaction. The choice of reagents and conditions is based on established procedures for the synthesis of analogous 2-aminothiophene-3-carboxylates.[5][6]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 7.41 g | 0.05 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 4.95 g | 0.05 |

| Elemental Sulfur | S | 32.06 | 1.60 g | 0.05 |

| Morpholine | C₄H₉NO | 87.12 | 4.36 g (5 mL) | 0.05 |

| Methanol | CH₄O | 32.04 | 50 mL | - |

| Ethanol (for recrystallization) | C₂H₆O | 46.07 | As needed | - |

Experimental Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-phenyl-2-butanone (7.41 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol) in methanol (30 mL).

-

Addition of Base: With gentle stirring, add morpholine (4.36 g, 5 mL, 0.05 mol) dropwise to the mixture over a period of 30 minutes at room temperature. An exothermic reaction may be observed. Maintain the temperature between 35-40 °C using a water bath if necessary.

-

Reaction Progression: After the addition of morpholine is complete, heat the reaction mixture to 45-50 °C and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Isolation of the Crude Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, the reaction mixture can be poured into crushed ice with stirring.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to afford Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate as a crystalline solid.

Expected Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Expected characteristic peaks around 3400-3300 (N-H stretching of the primary amine), 2950 (C-H stretching), 1660 (C=O stretching of the ester), and 1580-1450 (C=C stretching of the aromatic and thiophene rings).[6]

-

¹H NMR Spectroscopy (CDCl₃, δ ppm): Expect signals corresponding to the aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm), the methine proton of the phenylethyl group (quartet), the methyl protons of the phenylethyl group (doublet), the thiophene ring proton, the amino protons (broad singlet), and the methyl ester protons (singlet, ~3.8 ppm).

-

¹³C NMR Spectroscopy (CDCl₃, δ ppm): Expect signals for the ester carbonyl carbon, the aromatic carbons, the thiophene ring carbons, and the aliphatic carbons of the phenylethyl and methyl ester groups.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₅H₁₇NO₂S).

Process Visualization

To aid in the conceptualization of the synthesis, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism Diagram

Caption: The reaction mechanism for the synthesis of the target molecule.

Experimental Workflow Diagram

Caption: A step-by-step overview of the experimental workflow.

Safety and Handling Considerations

-

3-Phenyl-2-butanone: Combustible liquid. Handle in a well-ventilated area.

-

Methyl Cyanoacetate: Toxic if swallowed or in contact with skin. Causes skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Elemental Sulfur: Flammable solid. Avoid creating dust.

-

Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Gewald reaction provides a reliable and efficient pathway for the synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can successfully synthesize this valuable heterocyclic compound. The information presented in this guide, drawn from established literature and practical experience, is intended to empower scientists in their pursuit of novel chemical entities for drug discovery and materials science applications.

References

-

Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]

-

Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209–246. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Joshi, S., & Sharma, V. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1039-1043. [Link]

-

Huang, Z., & Dömling, A. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 16(12), 10005–10016. [Link]

-

Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2010). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2010(9), 163–172. [Link]

-

Moustafa, H. M., & El-Hady, H. A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry, 2(1), 59–64. [Link]

-

Kraft, O., Mittag, G. C., Hoenke, S., Heise, N., Al-Harrasi, A., & Csuk, R. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 140-148. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry and drug development.[1] While specific experimental data for this exact molecule is not yet publicly available, this document leverages extensive data from closely related analogues to predict its spectral characteristics. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Expected Spectroscopic Behavior

The structure of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, shown below, suggests key features that will be observable across different spectroscopic techniques. The molecule possesses a highly substituted thiophene ring, an aromatic phenyl group, a chiral center, and various functional groups including an amine, an ester, and the thiophene sulfur atom. These elements will each contribute to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex, with distinct signals for the aromatic protons, the thiophene proton, the methine and methyl protons of the phenylethyl group, the amine protons, and the methyl ester protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below, based on data from analogous compounds.[2][3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Phenyl-H | 7.20 - 7.40 | Multiplet | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. | |

| Thiophene-H | ~6.50 | Singlet | The single proton on the thiophene ring at the C4 position is expected to be a singlet due to the absence of adjacent protons. | |

| Amine-NH₂ | 5.80 - 6.20 | Broad Singlet | The chemical shift of the amine protons can be variable and the peak is often broad due to quadrupole moments and exchange with trace amounts of water. This peak will disappear upon D₂O exchange.[3] | |

| Phenylethyl-CH | ~4.20 | Quartet | ~7.2 | The methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet. |

| Methyl Ester-CH₃ | ~3.70 | Singlet | The three protons of the methyl ester group are chemically equivalent and not coupled to other protons, resulting in a singlet. | |

| Phenylethyl-CH₃ | ~1.60 | Doublet | ~7.2 | The three protons of the methyl group are coupled to the single methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. Based on data for similar 2-aminothiophene-3-carboxylates, the following chemical shifts can be anticipated.[4]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Ester Carbonyl (C=O) | ~165 | The carbonyl carbon of the ester group is expected in this downfield region. |

| Thiophene C2 & C5 | 150 - 160 | The carbons directly attached to the heteroatom (sulfur) and the electron-donating amino group will be significantly deshielded. |

| Phenyl C (quaternary) | ~145 | The quaternary carbon of the phenyl group attached to the phenylethyl moiety. |

| Phenyl CH | 125 - 130 | The carbons of the phenyl ring will appear in the typical aromatic region. |

| Thiophene C3 & C4 | 100 - 115 | The other two carbons of the thiophene ring. |

| Methyl Ester (OCH₃) | ~51 | The carbon of the methyl ester group. |

| Phenylethyl CH | ~40 | The methine carbon of the phenylethyl group. |

| Phenylethyl CH₃ | ~22 | The methyl carbon of the phenylethyl group. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.[5]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

¹H NMR Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

For confirmation of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the NH₂ protons should disappear or significantly diminish.

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

-

To aid in peak assignment, consider running Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135). A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show positive CH and CH₃ signals and negative CH₂ signals. Quaternary carbons will be absent in both DEPT spectra.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

The nominal molecular weight of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (C₁₆H₁₇NO₂S) is approximately 287.10 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

A key feature to look for in the mass spectrum of a thiophene-containing compound is the presence of an [M+2]⁺ peak with an intensity of about 4.4% relative to the molecular ion peak [M]⁺. This is due to the natural abundance of the ³⁴S isotope.[6]

Predicted Fragmentation Pattern

The fragmentation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate upon electron impact (EI) is likely to proceed through several key pathways:

-

Loss of the methyl ester group: Cleavage of the C-O bond of the ester could lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH).

-

Loss of the phenylethyl group: Benzylic cleavage is a common fragmentation pathway. The bond between the thiophene ring and the phenylethyl group could break, leading to the formation of a stable phenylethyl cation or radical.

-

Cleavage of the thiophene ring: The thiophene ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). High-resolution capabilities are highly recommended.

Sample Preparation:

-

For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is typically introduced via a direct insertion probe or a gas chromatograph.

-

For ESI-MS, a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) is infused directly into the ion source.

Data Acquisition:

-

Acquire a full scan mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

If using a high-resolution instrument, perform an accurate mass measurement of the molecular ion to confirm the elemental composition.

-

If fragmentation is not readily observed with ESI, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion and obtain structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate will exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | The primary amine will show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[2][3] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching of the phenyl and thiophene rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the phenylethyl and methyl ester groups. |

| C=O Stretch (Ester) | 1660 - 1700 | Strong | The carbonyl group of the ester will give a strong, sharp absorption band in this region.[2][3] |

| C=C Stretch (Aromatic/Thiophene) | 1450 - 1600 | Medium-Strong | These bands arise from the carbon-carbon double bond stretching within the aromatic and thiophene rings.[7] |

| C-N Stretch (Amine) | 1250 - 1350 | Medium | |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | The C-O stretching of the ester group. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Predicted UV-Vis Absorption

The conjugated system of the 2-aminothiophene-3-carboxylate core, extended by the phenyl group, is expected to give rise to distinct absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the nature and position of the substituents on the thiophene ring.[8] Generally, 2-aminothiophene derivatives exhibit strong absorption bands due to π → π* transitions.

| Transition | Predicted λₘₐₓ (nm) | Solvent | Justification |

| π → π* | 280 - 350 | Ethanol or Hexane | The extended conjugation of the substituted thiophene ring will result in one or more strong absorption bands in this region. The exact position will depend on the solvent polarity.[8][9] |

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) can be determined from the resulting spectrum.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, as outlined in this guide, provides a robust framework for its unambiguous characterization. By combining the structural details from NMR, the molecular weight and fragmentation information from mass spectrometry, the functional group identification from IR, and the electronic properties from UV-Vis spectroscopy, researchers and drug development professionals can confidently verify the identity and purity of this compound, paving the way for further biological and medicinal investigations.

References

- International Journal of Pharmacy and Biological Sciences.

- Thermo Fisher Scientific. Methyl 3-amino-5-(tert-butyl)

- The Ultraviolet Spectra of the Thiophene Deriv

- PubChem.

- PubMed. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study.

- ResearchGate.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

- ResearchGate.

- NIST WebBook. Thiophene.

- World Journal of Advanced Research and Reviews.

- PubMed Central.

- IUCr.

- ResearchGate. Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers.

- PubMed.

- PubMed Central.

- ACS Publications.

- PubMed Central. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ChemicalBook. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

- TÜBİTAK Academic Journals.

- ChemicalBook. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum.

- THIOPHENE AND ITS DERIV

- The Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.

- Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

- PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid.

- Prime Scholars. FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.

- PubMed Central.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- PubChem.

Sources

- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. asianpubs.org [asianpubs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journalwjarr.com [journalwjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Abstract: This technical guide provides an in-depth, multi-faceted strategy for the unambiguous structural elucidation of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, a polysubstituted aminothiophene. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the application of a synergistic suite of modern analytical techniques. We will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes how each piece of spectral evidence corroborates the others, culminating in a definitive structural assignment. This guide includes field-proven experimental protocols, data interpretation frameworks, and visual aids to ensure the principles and practices described are both understandable and reproducible.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminothiophene core is a privileged structure, serving as a versatile building block for a wide array of biologically active compounds.[1][2] The title molecule, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, combines this key heterocycle with a chiral phenylethyl moiety, making it a compound of significant interest for synthetic and medicinal chemistry.

However, the synthesis of such multi-substituted heterocycles can often yield a mixture of constitutional isomers. Therefore, rigorous and unequivocal structural determination is not merely an academic exercise; it is a critical checkpoint in the research and development pipeline. An incorrect structural assignment can invalidate biological data and lead to the costly termination of promising projects. This guide presents a holistic and self-validating workflow to definitively confirm the molecular structure of the title compound.

Synthetic Context: The Gewald Reaction

The most probable synthetic route to this class of compounds is the Gewald multicomponent reaction, a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]

Proposed Synthesis: The target molecule would likely be synthesized from 3-phenyl-2-butanone, methyl cyanoacetate, and elemental sulfur, using an amine catalyst like morpholine or diethylamine.

The mechanism of the Gewald reaction is complex and has been the subject of detailed study.[5][6][7] It is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[5] Understanding this context is vital because it informs the analyst about potential side products or isomers. For instance, an alternative starting ketone could lead to a different substitution pattern on the thiophene ring. Our analytical strategy must, therefore, be designed not just to confirm the expected structure but to rule out all other plausible isomers.

The Integrated Analytical Workflow

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow described herein ensures that the final structure is supported by overwhelming and complementary evidence.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: The Molecular Formula

The first step in any structural elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

4.1 High-Resolution Mass Spectrometry (HRMS) For a proposed structure of C₁₄H₁₅NO₂S, the exact mass is calculated. An experimental HRMS measurement (e.g., via ESI-TOF) that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the elemental formula.

4.2 Fragmentation Analysis Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals the molecule's fragmentation pattern, offering clues to its substructures. For carboxylic acid esters, characteristic losses of the alkoxy group (-OCH₃) and the entire carboxyl group are common.[8]

Predicted Key Fragments:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

-

[M - CH₃]⁺: Loss of the methyl group from the phenylethyl moiety.

-

[M - OCH₃]⁺: Loss of the methoxy group from the ester.

-

[M - COOCH₃]⁺: Loss of the entire methyl ester group.

-

[C₈H₉]⁺ (m/z 105): A very common and stable tropylium ion or benzyl cation resulting from benzylic cleavage of the phenylethyl side chain. This is a strong indicator of the Ph-CH(CH₃)- substructure.

| Fragment | Proposed Structure | Significance |

| M⁺ | C₁₄H₁₅NO₂S | Confirms molecular weight. |

| [M - 31]⁺ | [M - OCH₃]⁺ | Indicates a methyl ester functionality. |

| [M - 59]⁺ | [M - COOCH₃]⁺ | Confirms the methyl ester group. |

| m/z 105 | [C₈H₉]⁺ | Strong evidence for the 1-phenylethyl substituent. |

Infrared Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that confirms the presence of key structural motifs.[9]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group. Two distinct bands are expected. |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Thiophene) | Indicates the presence of sp² C-H bonds. |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl, Methine) | Indicates the presence of sp³ C-H bonds. |

| ~1660 | C=O Stretch | Conjugated Ester | Confirms the ester carbonyl. The frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the thiophene ring and intramolecular H-bonding with the adjacent amino group.[3] |

| 1600-1450 | C=C Stretch | Aromatic Rings | Supports the presence of the phenyl and thiophene rings. |

| ~700 | C-S Stretch | Thiophene Ring | Characteristic vibration for the thiophene heterocycle.[10] |

Nuclear Magnetic Resonance: The Definitive Blueprint

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and the connectivity between different parts of the molecule. For a definitive assignment, a suite of 1D and 2D experiments is required.[11]

6.1 ¹H NMR Analysis The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique proton in the molecule.

-

Phenyl Protons (5H): A complex multiplet between δ 7.2-7.4 ppm is expected for the monosubstituted benzene ring.

-

Thiophene Proton (1H): A singlet is expected for the lone proton on the thiophene ring (H-4). Its chemical shift (δ ~6.8-7.0 ppm) confirms its position adjacent to the sulfur atom and an sp² carbon.

-

Amine Protons (2H): A broad singlet around δ 5.5-6.5 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. This peak will disappear upon D₂O exchange.

-

Phenylethyl Methine (1H): A quartet around δ 4.1-4.3 ppm, due to coupling with the three protons of the adjacent methyl group (J ≈ 7.0 Hz).

-

Ester Methyl Protons (3H): A sharp singlet around δ 3.7-3.8 ppm.

-

Phenylethyl Methyl Protons (3H): A doublet around δ 1.6-1.7 ppm, coupled to the single methine proton (J ≈ 7.0 Hz).

6.2 ¹³C NMR and DEPT-135 Analysis The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.

| Predicted Shift (δ ppm) | Carbon Type | DEPT-135 Signal | Assignment |

| ~165 | C | Absent | C=O (Ester) |

| ~158 | C | Absent | C2-NH₂ |

| ~145-150 | C | Absent | C5-Thiophene & Phenyl C-ipso |

| ~126-129 | CH | Positive | Phenyl C-H |

| ~115 | CH | Positive | C4-H |

| ~105 | C | Absent | C3-COOCH₃ |

| ~51 | CH₃ | Positive | OC H₃ |

| ~40 | CH | Positive | C H (Phenylethyl) |

| ~22 | CH₃ | Positive | C H₃ (Phenylethyl) |

6.3 2D NMR for Unambiguous Connectivity While 1D NMR provides strong evidence, 2D correlation experiments are essential to prove the connectivity and definitively rule out isomers.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A key expected correlation would be between the phenylethyl methine (CH) quartet and the corresponding methyl (CH₃) doublet, confirming this spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the confident assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the overall molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. This is how the different pieces of the molecule are connected.

Caption: Key HMBC correlations confirming the molecular framework.

Key HMBC Correlations for Structural Confirmation:

-

Ester Methyl Protons to Carbonyl Carbon: A correlation from the OCH₃ singlet (δ ~3.7) to the ester carbonyl carbon (δ ~165) confirms the methyl ester group.

-

Thiophene H-4 to C-5 and C-3: The thiophene proton (H-4) should show correlations to the quaternary carbons C-5 and C-3, defining its position on the ring.

-

Phenylethyl CH to Thiophene C-5: The most critical correlation. The methine proton of the phenylethyl group (δ ~4.2) must show a 2-bond correlation to the thiophene C-5 carbon, unequivocally proving that the phenylethyl substituent is located at position 5.

-

Phenylethyl CH to Phenyl Carbons: This same methine proton will show correlations to the ipso- and ortho- carbons of the phenyl ring, confirming the Ph-CH linkage.

Detailed Experimental Protocols

7.1 General Considerations

-

Sample Purity: Ensure the sample is of high purity (>95%), as determined by HPLC or qNMR, to avoid misleading spectral data from impurities. Purification is typically achieved by flash column chromatography.[12]

-

Solvent: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Ensure the solvent is free from water and other contaminants.[13]

7.2 FT-IR Spectroscopy Protocol

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Process the data by performing a background correction.

-

Identify and label the key absorption bands corresponding to the functional groups.

7.3 Mass Spectrometry Protocol (HRMS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the ESI source of a TOF or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the theoretical exact mass calculated for C₁₄H₁₆NO₂S⁺.

7.4 NMR Spectroscopy Protocol

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

Acquire a 2D ¹H-¹H COSY spectrum.

-

Acquire a 2D HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.

-

Acquire a 2D HMBC spectrum optimized for long-range couplings of 8-10 Hz.

-

Process and analyze all spectra, using the 1D spectra to assign peaks in the 2D maps and build up the molecular structure piece by piece.

Conclusion

The structural elucidation of a novel or complex molecule like Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate is a systematic process that requires the intelligent application of multiple analytical techniques. By integrating the precise molecular formula from HRMS, the functional group information from FT-IR, and the detailed connectivity map from a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), one can achieve an unambiguous and definitive structural assignment. The workflow and interpretive logic presented in this guide constitute a robust, self-validating system that ensures the highest level of scientific integrity for researchers in the chemical and pharmaceutical sciences.

References

-

Buchstaller, H.-P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. [Link]

-

Safari, J., & Dehghan-Khalili, S. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 27(3), 963-968. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. [Image]. Retrieved from ResearchGate. [Link]

-

Nishiwaki, T. (1975). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Organic Mass Spectrometry, 10(2), 115-117. [Link]

-

Fall, Y., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9540–9550. [Link]

-

Abdel-Megeed, M. F., & Teniou, A. (1985). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Organic Mass Spectrometry, 20(7), 427-430. [Link]

-

Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4985. [Link]

-

Takeda, S., & Iijima, C. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Yakugaku Zasshi, 78(5), 525-530. [Link]

-

Niculaua, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6598. [Link]

-

Arjunan, V., & Santhanam, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 22-31. [Link]

-

Wang, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 12(3), 398. [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reddy, K. R., et al. (2013). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 3(4), 85-91. [Link]

- Google Patents. (n.d.). Process for preparing thiophene derivatives. (U.S. Patent No. 4,847,386A).

-

Manasagangotri, P. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Image]. Retrieved from ResearchGate. [Link]

-

International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 434-437. [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

-

Fall, Y., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1711. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fall, Y., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9540-9550. [Link]

-

Opanasenko, M., et al. (2020). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2020(3), M1149. [Link]

-

Sharma, P., & Mohan, C. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 41-45. [Link]

-

El-Kashef, H. S., et al. (2002). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 33(47). [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. asianpubs.org [asianpubs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as highly versatile intermediates in the development of novel therapeutic agents and functional materials.[1] The inherent reactivity of the 2-amino and 3-carboxylate groups, coupled with the diverse substitution possibilities on the thiophene ring, makes this scaffold a privileged structure in medicinal chemistry. Derivatives of this class have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytostatic properties.[2][3]

This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized thiophene derivative, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. The synthetic approach is based on the robust and widely adopted Gewald three-component reaction.[4] Furthermore, this guide details subsequent derivatization protocols for the synthesized aminothiophene, focusing on common and synthetically useful transformations of the 2-amino group: acylation, sulfonylation, and Schiff base formation. These derivatizations are critical for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

The protocols herein are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Part 1: Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation that provides efficient access to polysubstituted 2-aminothiophenes.[4] This process involves the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Causality of Experimental Choices:

-

Reactants:

-

1-Phenylpropan-2-one: This ketone provides the C4 and C5 atoms of the thiophene ring, along with the 1-phenylethyl substituent at the 5-position.

-

Methyl Cyanoacetate: This active methylene nitrile furnishes the C2, C3, and the 3-carboxylate group of the thiophene core, as well as the 2-amino group.

-

Elemental Sulfur (S₈): Serves as the source of the sulfur atom for the thiophene ring. Finely powdered sulfur is recommended to ensure better dispersion and reactivity.

-

-

Catalyst:

-

Morpholine: A secondary amine that is a commonly used and effective basic catalyst for the Gewald reaction. It facilitates both the initial Knoevenagel condensation and the subsequent addition of sulfur.[5]

-

-

Solvent:

-

Ethanol: A polar protic solvent that is effective in solubilizing the reactants and facilitating the reaction progress. It is also a relatively benign and easily removable solvent.

-

Reaction Mechanism Overview:

The Gewald reaction proceeds through a series of steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 1-phenylpropan-2-one and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.

Caption: Workflow for the Gewald Synthesis.

Detailed Experimental Protocol: Synthesis

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 1-Phenylpropan-2-one | ≥98% |

| Methyl Cyanoacetate | ≥99% |

| Elemental Sulfur | Fine powder |

| Morpholine | ≥99% |

| Ethanol (EtOH) | Anhydrous |

| Round-bottom flask | Appropriate size with magnetic stir bar |

| Condenser | |

| Heating mantle/Oil bath | With temperature control |

| Ice bath | |

| Buchner funnel and flask | |

| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |

| Rotary evaporator |

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

1-Phenylpropan-2-one: Combustible liquid.[2]

-

Methyl Cyanoacetate: Causes serious eye irritation.[6]

-

Elemental Sulfur: Flammable solid; handle away from ignition sources.[5]

-

Morpholine: Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[7]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpropan-2-one (13.4 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Stir the mixture to form a suspension.

-

Slowly add morpholine (8.7 mL, 0.1 mol) to the suspension at room temperature with continuous stirring. An exothermic reaction may be observed.

-

Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) using a heating mantle or oil bath.

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product under vacuum to obtain Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.[2]

Part 2: Derivatization of the 2-Amino Group

The 2-amino group of the synthesized thiophene is a nucleophilic site that can readily undergo various chemical transformations. The following protocols detail common derivatization reactions to expand the chemical diversity of the core structure.

Protocol 1: N-Acylation

Acylation of the 2-amino group to form an amide is a fundamental transformation that can significantly alter the biological activity of the parent molecule.

Causality: Acetyl chloride is a highly reactive acylating agent. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the acylation. Dichloromethane (DCM) is an inert solvent suitable for this reaction.

Procedure:

-

Dissolve Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (2.63 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 mL, 15 mmol) to the solution.

-

Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product. Purify by column chromatography on silica gel if necessary.

Protocol 2: N-Sulfonylation

Sulfonamides are a key functional group in many marketed drugs. The sulfonylation of the 2-amino group can be achieved using a sulfonyl chloride in the presence of a base.

Causality: Benzenesulfonyl chloride is the sulfonating agent. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Procedure:

-

Dissolve Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (2.63 g, 10 mmol) in 50 mL of anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.4 mL, 11 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Protocol 3: Schiff Base Formation

The reaction of the primary amino group with an aldehyde or ketone yields an imine, also known as a Schiff base. This is a common method for introducing diverse aromatic or aliphatic substituents.[6]

Causality: The condensation reaction between the amine and the aldehyde is typically acid-catalyzed. A few drops of a strong acid like sulfuric acid facilitate the dehydration step to form the imine. Ethanol is a suitable solvent for this reaction.

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (2.63 g, 10 mmol) and a selected aldehyde (e.g., salicylaldehyde, 1.22 g, 10 mmol) in 50 mL of ethanol.

-

Add 2-3 drops of concentrated sulfuric acid to the solution as a catalyst.

-

Reflux the mixture for 3-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product upon cooling.[6]

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold water and then recrystallize from ethanol to obtain the pure Schiff base.[6]

Caption: Derivatization pathways for the 2-amino group.

Summary of Reaction Conditions

| Reaction | Key Reagents | Solvent | Catalyst/Base | Temp. | Time (h) |

| Synthesis | 1-Phenylpropan-2-one, Methyl Cyanoacetate, Sulfur | Ethanol | Morpholine | Reflux | 3-4 |

| N-Acylation | Acetyl Chloride | DCM | Pyridine | 0°C to RT | 4-6 |

| N-Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Pyridine (solvent) | 0°C to RT | 12-16 |

| Schiff Base Formation | Salicylaldehyde (example) | Ethanol | H₂SO₄ (catalytic) | Reflux | 3-4 |

Conclusion

This application note provides robust and well-grounded protocols for the synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate and its subsequent derivatization. By following these detailed procedures, researchers can confidently produce a library of novel thiophene derivatives for evaluation in drug discovery and materials science applications. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures a foundation for successful and safe laboratory practice.

References

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

-

Martin Operating Partnership, L.P. (2016). Elemental Sulfur - SAFETY DATA SHEET. [Link]

- Patel, R. B., et al. (2014). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 4(2), 113-120.

- Shafighi, S., et al. (2018). MgO-CeO2 nanocomposite: efficient catalyst for the preparation of 2-aminothiophenes and thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

-

Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 227-231. [Link]

-

Asiri, A. M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 76(1), 1-7. [Link]

-

Al-Ghorbani, M., et al. (2023). Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene-Containing Schiff Base and Co(II) and Pd(II) Complexes. ChemistrySelect, 8(11), e202204655. [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET 1,2-Propanedione, 1-phenyl-. [Link]

-

de Oliveira, C. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(2), 498. [Link]

- Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- de Souza, M. V. N. (2005). Synthesis and biological activity of 2-amino-thiophene derivatives. Mini-Reviews in Medicinal Chemistry, 5(2), 159-173.

-

Al-Ghorbani, M., et al. (2021). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. Journal of Molecular Structure, 1230, 129881. [Link]

- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]

- Ghashang, M., et al. (2017). A green chemical approach: a straightforward one-pot synthesis of 2-aminothiophene derivatives via Gewald reaction in deep eutectic solvents. Monatshefte für Chemie - Chemical Monthly, 148, 711-716.

- Bai, L., et al. (2015). NaAlO2 as a novel and efficient catalyst for the synthesis of 2-aminothiophene derivatives via Gewald reaction.

- Javadi, A., & Tayebee, R. (2016). ZnO/nanoclinoptilolite as a new, green and reusable heterogeneous catalyst for the synthesis of 2-aminothiophenes via Gewald reaction. Journal of the Iranian Chemical Society, 13, 2237-2244.

-

Shafighi, S., et al. (2018). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 8, 27626-27642. [Link]

- Chinese Patent CN104478850A. (2015).

- Chinese Patent CN111205266A. (2020). Synthetic method of 2-thiopheneacetic acid.

-

Rigo, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 689333. [Link]

-

Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

- Krishnankutty, K., & Sreekanth, J. (2012). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library, Archives of Applied Science Research, 4(1), 312-317.

-

Oriental Journal of Chemistry. (n.d.). Studies on Complexes of Schiff Bases Derived from Salicyldehyde and 2-Amino Phenol / 2-Aminothiophenol With Aryltellurium(IV) Chlorides. [Link]

-

ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]

-

ACS Publications. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4536-4543. [Link]

-

Kappe, C. O., et al. (2007). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Bioorganic & Medicinal Chemistry Letters, 17(19), 5329-5333. [Link]

Sources

Synthesis of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As bioisosteres of purines, these compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their ability to interact with various biological targets, such as kinases, makes them attractive candidates for the development of novel therapeutics. This application note provides a comprehensive guide for the synthesis of a specific derivative, 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one, starting from Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate. This detailed protocol is designed for researchers, scientists, and professionals in drug development, offering insights into the synthetic strategy, experimental procedures, and characterization of the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is efficiently achieved through a two-step process. The initial step involves the construction of the key intermediate, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, via the well-established Gewald aminothiophene synthesis. This is followed by the cyclization of the aminothiophene derivative with a suitable one-carbon source, such as formamide or urea, to construct the pyrimidine ring, yielding the desired thieno[2,3-d]pyrimidinone.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The choice of base and solvent can influence the reaction rate and yield. Morpholine is a commonly used base due to its moderate basicity and role in activating the sulfur.

Experimental Protocol: Gewald Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Phenyl-2-butanone | 148.20 | 14.82 g | 100 |

| Methyl Cyanoacetate | 99.09 | 9.91 g | 100 |

| Sulfur (elemental) | 32.06 | 3.21 g | 100 |

| Morpholine | 87.12 | 8.71 g (10 mL) | 100 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenyl-2-butanone (14.82 g, 100 mmol), methyl cyanoacetate (9.91 g, 100 mmol), and elemental sulfur (3.21 g, 100 mmol) in ethanol (100 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add morpholine (8.71 g, 100 mmol) to the reaction mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain a purified solid.

-

Dry the purified product under vacuum.

Expected Yield: 70-80%

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for all the reactants and facilitates the reaction by providing a suitable medium for the ionic intermediates.

-

Morpholine as Base: Morpholine acts as a catalyst by deprotonating the active methylene group of methyl cyanoacetate and also aids in the ring-opening of the S8 crown of elemental sulfur.[2]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate and ensures the completion of the reaction in a reasonable timeframe.

-

Precipitation in Water: The product is sparingly soluble in water, allowing for its easy isolation by precipitation upon dilution of the reaction mixture.

-

Recrystallization: This step is crucial for obtaining a high-purity intermediate, which is essential for the subsequent cyclization reaction.

Part 2: Synthesis of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

The final step in the synthesis is the cyclization of the 2-aminothiophene-3-carboxylate with a one-carbon synthon to form the pyrimidine ring. Heating with formamide is a common and effective method to achieve this transformation, leading to the formation of a 4-hydroxy-thieno[2,3-d]pyrimidine, which exists in its tautomeric 4-oxo form.

Experimental Protocol: Cyclization with Formamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate | 275.36 | 27.54 g | 100 |

| Formamide | 45.04 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate (27.54 g, 100 mmol).

-

Add an excess of formamide (100 mL).

-

Heat the mixture to 180-190 °C and maintain at this temperature for 3-4 hours. The reaction progress can be monitored by TLC (ethyl acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 500 mL of cold water.

-

A solid precipitate of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.

-

Dry the purified product under vacuum.

Expected Yield: 65-75%

Causality Behind Experimental Choices:

-

Excess Formamide: Formamide serves as both the reactant (one-carbon source) and the solvent in this reaction. Using it in excess ensures the reaction goes to completion.

-

High Temperature: The cyclization reaction requires a high activation energy, hence the need for elevated temperatures.

-

Aqueous Workup: Similar to the previous step, the product is insoluble in water, facilitating its isolation.

-

Recrystallization: This is essential for removing any residual formamide and other impurities.

Figure 2: Purification and analysis workflow.

Characterization of 5-(1-Phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

The structure of the synthesized compound should be confirmed by various spectroscopic techniques. Below is a table of expected characterization data based on analogous structures reported in the literature.[4][5]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 7.2-7.4 (m, 5H, Ar-H), 7.1 (s, 1H, thiophene-H), 4.4 (q, J = 7.2 Hz, 1H, CH), 1.6 (d, J = 7.2 Hz, 3H, CH₃) ppm. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.1 (C=O), 153.5, 148.2, 144.5, 128.7, 127.3, 126.5, 125.8, 118.9, 38.5 (CH), 21.2 (CH₃) ppm. |

| Mass Spectrometry (ESI-MS) | m/z 271.08 [M+H]⁺ |

| Melting Point | Expected to be in the range of 200-220 °C |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low yield in Gewald reaction | Incomplete reaction. | Increase reaction time and ensure the temperature is maintained at reflux. Check the purity of starting materials. |

| Side reactions. | Control the rate of addition of the base to avoid excessive heat generation. | |

| Low yield in cyclization | Incomplete reaction. | Ensure the reaction temperature is sufficiently high (180-190 °C) and the reaction is run for the recommended time. |

| Decomposition of the product. | Avoid prolonged heating at very high temperatures. | |

| Difficulty in purification | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization. |

| Oily product instead of solid. | Try different solvent systems for recrystallization or use column chromatography for purification. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one. By following the outlined procedures and considering the rationale behind the experimental choices, researchers can efficiently synthesize this valuable heterocyclic compound. The provided characterization data and troubleshooting guide will further aid in the successful execution and analysis of the synthesis. The versatility of the thieno[2,3-d]pyrimidine scaffold continues to make it a focal point in the quest for novel therapeutic agents, and this guide serves as a practical resource for scientists in this exciting field.

References

-

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. Available at: [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]

-

Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]

-

Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]

-

Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. ScienceDirect. Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]

-

pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]

-

Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. Available at: [Link]

-

Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Available at: [Link]

-

From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]. I.R.I.S. Available at: [Link]

-

Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

- Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxam ide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-. ResearchGate. Available at: https://www.researchgate.net/publication/236130009_Synthesis_and_preliminary_evaluation_of_some_N-5-2-furanyl-2-methyl-4-oxo-4H-thieno23-dpyrimidin-3-yl-carboxam_ide_and_3-substituted-5-2-furanyl-2-methyl-3H-thieno23-dpyrimidin-4-ones

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol for the Large-Scale Synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Introduction: The Significance of Substituted Thiophenes in Medicinal Chemistry

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their inherent structural features, including the bioisosteric relationship between the thiophene ring and a phenyl group, allow for favorable interactions with various biological targets.[1] This has led to their incorporation into drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The target molecule of this guide, Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] Its large-scale synthesis is therefore a critical step in enabling extensive research and development in the pharmaceutical industry.[4]

This document provides a comprehensive guide to the large-scale synthesis of Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate, leveraging the robust and widely adopted Gewald aminothiophene synthesis.[8][9][10] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and scalable protocol, and offer insights into process optimization and safety considerations.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[8][9] This elegant synthesis involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[8][9] The reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the desired thiophene.[11][12]

The versatility of the Gewald reaction lies in its tolerance of a wide range of substituents on the starting materials, allowing for the creation of diverse libraries of thiophene derivatives.[10][13] For the synthesis of our target molecule, the reactants are 3-phenyl-2-butanone, methyl cyanoacetate, and elemental sulfur.

Reaction Mechanism Overview